N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide compound characterized by the presence of a fluorophenyl group, a methoxy group, and a methyl group attached to a benzenesulfonamide core. Sulfonamides are known for their wide range of biological activities and applications in medicinal chemistry, particularly as antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide typically involves the amidation reaction. One common method is the reaction of 3-fluoroaniline with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antiviral, and anticancer activities.
Biological Studies: The compound is utilized in studies to understand the structure-activity relationships of sulfonamide derivatives.
Chemical Biology: It serves as a probe to investigate biological pathways and molecular interactions.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. Sulfonamides typically inhibit the activity of enzymes involved in the synthesis of folic acid, which is essential for bacterial growth and replication. By binding to the active site of these enzymes, the compound prevents the formation of folic acid, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has a similar structure but with a bromine atom instead of a methoxy group.
4-fluoro-N-(3-fluorophenyl)benzenesulfonamide: This compound has an additional fluorine atom on the benzenesulfonamide core.
Uniqueness: N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide is unique due to the presence of both a methoxy group and a methyl group on the benzenesulfonamide core. This structural feature can influence its biological activity and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-fluorophenyl)-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO3S/c1-10-8-13(6-7-14(10)19-2)20(17,18)16-12-5-3-4-11(15)9-12/h3-9,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNRLEJDVPSLXNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24786647 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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